molecular formula C15H11NO5 B4796186 2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide CAS No. 6896-10-2

2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide

Cat. No. B4796186
CAS RN: 6896-10-2
M. Wt: 285.25 g/mol
InChI Key: SADHJTAKVMQIRM-UHFFFAOYSA-N
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Description

2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular research, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. In cardiovascular research, this compound has been shown to have anti-inflammatory and anti-thrombotic properties, which may be beneficial in the treatment of cardiovascular diseases. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and may be beneficial in the treatment of Alzheimer's and Parkinson's diseases.

Mechanism of Action

The mechanism of action of 2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound also induces apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide has been shown to have various biochemical and physiological effects such as anti-inflammatory, anti-thrombotic, and neuroprotective effects. This compound also inhibits the proliferation of cancer cells and induces apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide in lab experiments include its potential applications in various fields such as cancer research, cardiovascular research, and neurodegenerative diseases. This compound also has anti-inflammatory, anti-thrombotic, and neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide. One direction is to further investigate its potential applications in cancer research, cardiovascular research, and neurodegenerative diseases. Another direction is to determine its safety and efficacy in animal models and clinical trials. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

properties

IUPAC Name

2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c16-15(18)8-20-9-3-4-12-10(6-9)11(17)7-14(21-12)13-2-1-5-19-13/h1-7H,8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADHJTAKVMQIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364793
Record name ST064356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6896-10-2
Record name ST064356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide

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